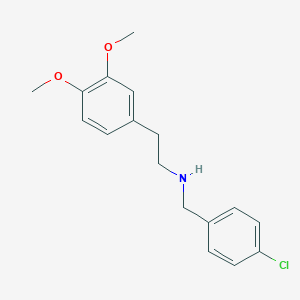![molecular formula C22H28FN3 B249027 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the field of scientific research. FPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of FPP is not fully understood. However, it is believed that FPP acts as a serotonin and dopamine receptor agonist. By binding to these receptors, FPP can modulate neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
FPP has been shown to have a variety of biochemical and physiological effects. In animal studies, FPP has been shown to increase the levels of serotonin and dopamine in the brain. FPP has also been shown to decrease the levels of corticosterone, a stress hormone. Additionally, FPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using FPP in lab experiments is its high potency and selectivity. FPP has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using FPP is its potential toxicity. High doses of FPP have been shown to cause toxicity in animal studies, highlighting the need for caution when using this compound in lab experiments.
将来の方向性
There are several future directions for research on FPP. One area of interest is the potential therapeutic applications of FPP in neuropsychiatric disorders. Further studies are needed to determine the efficacy and safety of FPP in treating these disorders. Another area of interest is the potential use of FPP as a chemotherapeutic agent. Studies are needed to determine the mechanism of action of FPP in cancer cells and to evaluate its potential as a cancer treatment. Additionally, further studies are needed to explore the potential of FPP as an analgesic agent.
合成法
FPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzyl-4-phenylpiperazine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours, resulting in the formation of FPP.
科学的研究の応用
FPP has been studied for its potential therapeutic applications in a variety of areas, including neuropsychiatric disorders, cancer, and pain management. In neuropsychiatric disorders, FPP has been shown to have anxiolytic and antidepressant effects. In cancer research, FPP has been studied for its potential as a chemotherapeutic agent. In pain management, FPP has been shown to have analgesic effects.
特性
製品名 |
1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine |
|---|---|
分子式 |
C22H28FN3 |
分子量 |
353.5 g/mol |
IUPAC名 |
1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20/h1-9,21H,10-18H2 |
InChIキー |
IRZPFUUMKXVPGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4F |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)



